molecular formula C9H13NO2 B8759275 [5-(Propan-2-yloxy)pyridin-2-yl]methanol

[5-(Propan-2-yloxy)pyridin-2-yl]methanol

Cat. No.: B8759275
M. Wt: 167.20 g/mol
InChI Key: PKAVUWINVPOXHY-UHFFFAOYSA-N
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Description

[5-(Propan-2-yloxy)pyridin-2-yl]methanol (CAS: 1198166-00-5) is a pyridine derivative with a molecular formula of C₉H₁₃NO₂ and a molecular weight of 167.205 g/mol . Its structure consists of a pyridine ring substituted with a propan-2-yloxy (isopropoxy) group at the 5-position and a hydroxymethyl (-CH₂OH) group at the 2-position. This compound is utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and heterocyclic compounds.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(5-propan-2-yloxypyridin-2-yl)methanol

InChI

InChI=1S/C9H13NO2/c1-7(2)12-9-4-3-8(6-11)10-5-9/h3-5,7,11H,6H2,1-2H3

InChI Key

PKAVUWINVPOXHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=C(C=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of [5-(Propan-2-yloxy)pyridin-2-yl]methanol can be contextualized by comparing it to analogous pyridine-based methanol derivatives. Key compounds are summarized in Table 1, followed by a detailed analysis.

Table 1: Comparison of Pyridine Methanol Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
This compound 5-OCH(CH₃)₂, 2-CH₂OH C₉H₁₃NO₂ 167.205 High lipophilicity; synthetic intermediate
(2-Chloro-5-methylpyridin-3-yl)methanol 2-Cl, 5-CH₃, 3-CH₂OH C₇H₈ClNO 157.60 Chlorinated derivative; higher cost
(6-Bromo-5-methoxypyridin-2-yl)methanol 6-Br, 5-OCH₃, 2-CH₂OH C₇H₈BrNO₂ 218.05 Bromine enhances reactivity; expensive
[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol 5-Cl, 6-OCH(CH₃)₂, 3-CH₂OH C₉H₁₂ClNO₂ 201.65 Chloro-isopropoxy mix; requires cold storage
(5-(Trifluoromethyl)pyridin-2-yl)methanol 5-CF₃, 2-CH₂OH C₇H₆F₃NO 177.12 CF₃ group increases electronegativity
[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol Pyrimidine core, 4-CH₃, 2-OCH(CH₃)₂ C₉H₁₄N₂O₂ 182.22 Pyrimidine scaffold; distinct bioactivity

Structural and Functional Insights

Substituent Effects on Reactivity and Solubility Halogenated Derivatives: Chlorine or bromine substituents (e.g., (2-Chloro-5-methylpyridin-3-yl)methanol and (6-Bromo-5-methoxypyridin-2-yl)methanol ) increase molecular weight and polarizability, enhancing reactivity in cross-coupling reactions. However, brominated derivatives are costlier due to complex synthesis . Fluorinated and Trifluoromethyl Groups: [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride (discontinued, C₈H₁₁ClFNO₂) and (5-(Trifluoromethyl)pyridin-2-yl)methanol exhibit heightened electronegativity, improving metabolic stability in drug candidates.

Positional Isomerism The placement of substituents significantly impacts properties. For example, [5-chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol has chlorine at position 5 and isopropoxy at 6, differing from the target compound’s 5-isopropoxy/2-hydroxymethyl arrangement. This alters steric hindrance and hydrogen-bonding capacity, affecting solubility and synthetic utility.

Heterocycle Variations Pyrimidine-based analogs like [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol demonstrate how core heterocycle changes (pyridine vs. pyrimidine) influence electronic properties and binding affinity in medicinal chemistry.

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